molecular formula C9H11ClN2O2S2 B13624272 1-((5,6-Dihydroimidazo[2,1-b]thiazol-3-yl)methyl)cyclopropane-1-sulfonyl chloride

1-((5,6-Dihydroimidazo[2,1-b]thiazol-3-yl)methyl)cyclopropane-1-sulfonyl chloride

Cat. No.: B13624272
M. Wt: 278.8 g/mol
InChI Key: ZHSJTIXUGWNZMM-UHFFFAOYSA-N
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Description

1-((5,6-Dihydroimidazo[2,1-b]thiazol-3-yl)methyl)cyclopropane-1-sulfonyl chloride is a heterocyclic compound that features a unique combination of an imidazo[2,1-b]thiazole ring system and a cyclopropane sulfonyl chloride group

Preparation Methods

The synthesis of 1-((5,6-Dihydroimidazo[2,1-b]thiazol-3-yl)methyl)cyclopropane-1-sulfonyl chloride typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method is the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles under mild conditions. The product is formed upon heating the reagent mixture in benzene for 2–4 hours . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-((5,6-Dihydroimidazo[2,1-b]thiazol-3-yl)methyl)cyclopropane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include triethylamine, dimethyl sulfoxide (DMSO), and various catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-((5,6-Dihydroimidazo[2,1-b]thiazol-3-yl)methyl)cyclopropane-1-sulfonyl chloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-((5,6-Dihydroimidazo[2,1-b]thiazol-3-yl)methyl)cyclopropane-1-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to bind to enzymes and receptors, inhibiting their function and leading to the desired therapeutic effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

1-((5,6-Dihydroimidazo[2,1-b]thiazol-3-yl)methyl)cyclopropane-1-sulfonyl chloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the imidazo[2,1-b]thiazole ring system with the cyclopropane sulfonyl chloride group, which imparts specific chemical reactivity and biological activity.

Properties

Molecular Formula

C9H11ClN2O2S2

Molecular Weight

278.8 g/mol

IUPAC Name

1-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-ylmethyl)cyclopropane-1-sulfonyl chloride

InChI

InChI=1S/C9H11ClN2O2S2/c10-16(13,14)9(1-2-9)5-7-6-15-8-11-3-4-12(7)8/h6H,1-5H2

InChI Key

ZHSJTIXUGWNZMM-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC2=CSC3=NCCN23)S(=O)(=O)Cl

Origin of Product

United States

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